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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B10800621

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 22RV1 cell line is a critical in vitro model for studying castration-resistant prostate cancer

(CRPC). Derived from a relapsed, androgen-dependent CWR22 xenograft, 22RV1 cells exhibit

androgen-independent growth while remaining responsive to androgens.[1][2] A key

characteristic of this cell line is the expression of both full-length androgen receptor (AR) and

constitutively active AR splice variants (AR-SVs), most notably AR-V7.[3][4] The presence of

AR-V7, which lacks the ligand-binding domain, is a major mechanism of resistance to second-

generation antiandrogens like enzalutamide.[4]

(R)-UT-155 is a novel, potent Selective Androgen Receptor Degrader (SARD).[3][5] Unlike

traditional antagonists that target the AR ligand-binding domain, (R)-UT-155 selectively binds to

the N-terminal transcriptional activation domain (AF-1).[6][7] This unique mechanism allows it

to induce the degradation of both full-length AR and AR-SVs, offering a promising therapeutic

strategy to overcome resistance in advanced prostate cancer.[3] These application notes

provide a summary of the effects of (R)-UT-155 on 22RV1 cells and detailed protocols for key

experiments.
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Mechanism of Action
(R)-UT-155 functions by binding to the AF-1 domain of the androgen receptor. This

engagement leads to the ubiquitination and subsequent degradation of the AR protein by the

proteasome.[3][6] Crucially, this mechanism is effective against both the full-length AR and

splice variants like AR-V7 that are responsible for driving resistance. The degradation of these

key proteins inhibits AR-dependent gene transcription and downstream signaling, ultimately

suppressing tumor cell growth.[3]

Caption: Mechanism of (R)-UT-155 in 22RV1 prostate cancer cells.

Data Presentation
The following tables summarize the reported effects of (R)-UT-155 on the 22RV1 prostate

cancer cell line.

Table 1: Summary of In Vitro Effects of (R)-UT-155 on 22RV1 Cells

Experiment Treatment Duration
Observed
Effect

Citation

Protein
Expression

(R)-UT-155
(Dose-
Response)

~24 hours

Dose-
dependent
degradation of
both full-
length AR and
AR-V7 protein.

[3]

| Gene Expression | 10 µM (R)-UT-155 | 48 hours | Significant inhibition of AR-V7-dependent

gene expression (FKBP5). |[3] |

Table 2: Summary of In Vivo Efficacy of (R)-UT-155 in 22RV1 Xenograft Model

Parameter
Treatment
Group

Dosage Result Citation
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| Tumor Growth | (R)-UT-155 | 100 mg/kg/day (s.c.) | Significant inhibition of 22RV1 tumor

growth in castrated mice. |[7][8] |

Experimental Protocols
Protocol 1: 22RV1 Cell Culture

The 22RV1 cell line was established from a xenograft of the androgen-dependent CWR22 line

that relapsed after castration.[1]

Media and Reagents:

Base Medium: RPMI 1640.

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

For Androgen-Deprivation Studies: Use charcoal-stripped serum (CSS) instead of FBS to

remove androgens.

Culture Conditions:

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

The doubling time of 22RV1 cells is approximately 40-60 hours.[9]

Subculturing:

When cells reach 80-90% confluency, aspirate the medium.

Wash the cell monolayer with PBS.

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

Resuspend the cell pellet in fresh medium and plate at the desired density.

Protocol 2: Western Blot Analysis of AR and AR-V7 Degradation
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This protocol is designed to assess the dose-dependent effect of (R)-UT-155 on AR and AR-V7

protein levels.

1. Seed 22RV1 Cells
(in CSS medium)

2. Treat with (R)-UT-155
(various doses, ~24h)

3. Harvest Cells
(Scrape & Lyse)

4. Protein Quantification
(e.g., BCA Assay)

5. SDS-PAGE
(Separate proteins by size)

6. Western Transfer
(to PVDF membrane)

7. Blocking
(e.g., 5% milk)

8. Primary Antibody Incubation
(e.g., anti-AR N20)

9. Secondary Antibody Incubation
(HRP-conjugated)

10. Chemiluminescent Detection
& Imaging

11. Analyze Bands
(AR & AR-V7 levels)

1. Prepare Cell Suspension
(3 million 22RV1 cells

in Matrigel 1:1)

2. Subcutaneous Injection
into castrated male

NSG mice

3. Monitor Tumor Growth
(Calipers)

4. Randomize Mice
(Tumors ~100-200 mm³)

5. Daily Treatment
- Vehicle

- (R)-UT-155 (100 mg/kg s.c.)

6. Measure Tumor Volume
(Thrice weekly)

7. Endpoint Analysis
(Tumor weight, Western blot,

Proliferation markers)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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